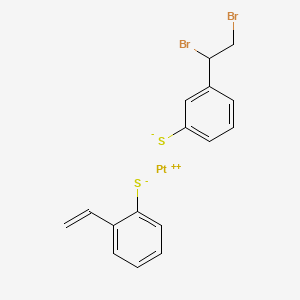
Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- is a platinum-based compound with the molecular formula C16H14Br2PtS2 and a molecular weight of 625.3044 This compound is notable for its unique coordination chemistry, involving both dibromoethyl and ethenylbenzenethiolato ligands
准备方法
The synthesis of Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- typically involves the reaction of platinum precursors with the appropriate thiolato ligands. One common method involves the use of platinum(II) chloride as a starting material, which reacts with 2-(1,2-dibromoethyl)benzenethiol and 2-(eta2-ethenyl)benzenethiol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine .
化学反应分析
Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) species, which may involve the addition of oxygen or other oxidizing agents.
Reduction: Reduction reactions can convert the platinum(II) center to platinum(0), often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the thiolato ligands are replaced by other ligands such as phosphines or amines.
科学研究应用
This compound has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Platinum compounds are studied for their potential use in biological imaging and as probes for detecting specific biomolecules.
Medicine: Similar to other platinum-based drugs, this compound is investigated for its anticancer properties, particularly its ability to bind to DNA and inhibit cell division.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- involves its interaction with biological molecules. In the context of anticancer activity, the compound binds to DNA, forming cross-links that disrupt the DNA structure and inhibit replication. This leads to cell cycle arrest and apoptosis (programmed cell death). The compound’s ability to form stable complexes with various ligands also makes it a versatile tool in catalysis and materials science .
相似化合物的比较
Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- can be compared with other platinum-based compounds such as:
Cisplatin: A well-known anticancer drug that forms DNA cross-links, leading to cell death.
Carboplatin: Similar to cisplatin but with a different ligand structure, offering reduced side effects.
Oxaliplatin: Another anticancer agent with a distinct mechanism of action involving the formation of platinum-DNA adducts.
Platinum(II) complexes with phenylpyridine and benzene-1,2-dithiolate ligands:
Each of these compounds has unique properties and applications, highlighting the versatility of platinum chemistry in various fields.
属性
CAS 编号 |
73381-15-4 |
|---|---|
分子式 |
C16H14Br2PtS2 |
分子量 |
625.3 g/mol |
IUPAC 名称 |
3-(1,2-dibromoethyl)benzenethiolate;2-ethenylbenzenethiolate;platinum(2+) |
InChI |
InChI=1S/C8H8Br2S.C8H8S.Pt/c9-5-8(10)6-2-1-3-7(11)4-6;1-2-7-5-3-4-6-8(7)9;/h1-4,8,11H,5H2;2-6,9H,1H2;/q;;+2/p-2 |
InChI 键 |
SNTYWHYZEIBUFZ-UHFFFAOYSA-L |
规范 SMILES |
C=CC1=CC=CC=C1[S-].C1=CC(=CC(=C1)[S-])C(CBr)Br.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















